molecular formula C11H7ClFNO3 B15289272 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin

Cat. No.: B15289272
M. Wt: 255.63 g/mol
InChI Key: FAAPYLBTHHVCQD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves several steps, starting from Norfloxacin. The process typically includes the removal of the methyl group and the introduction of a chlorine atom at the 7th position of the pyrazine ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .

Chemical Reactions Analysis

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is similar to that of Norfloxacin. It works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death . The molecular targets and pathways involved include the binding of the compound to the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

1-Desmethyl-7-depyrazine-7-chloro Norfloxacin can be compared with other fluoroquinolone derivatives, such as:

    Norfloxacin: The parent compound, which has a broader spectrum of antibacterial activity.

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.

    Levofloxacin: A more potent fluoroquinolone with a longer half-life and better tissue penetration.

The uniqueness of this compound lies in its specific modifications, which may confer different pharmacological properties and potential advantages in certain research applications .

Properties

Molecular Formula

C11H7ClFNO3

Molecular Weight

255.63 g/mol

IUPAC Name

7-chloro-6-fluoro-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7ClFNO3/c1-14-4-6(11(16)17)10(15)5-2-8(13)7(12)3-9(5)14/h2-4H,1H3,(H,16,17)

InChI Key

FAAPYLBTHHVCQD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)Cl)F)C(=O)O

Origin of Product

United States

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